Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis

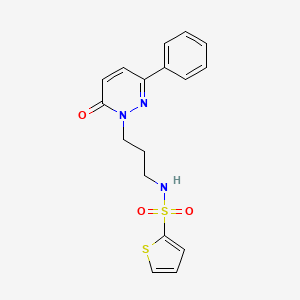

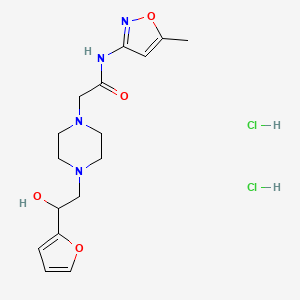

The molecular structure of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone can be represented by the SMILES stringCC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O . The InChI representation is 1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 .

Aplicaciones Científicas De Investigación

Molecular Identification and Analysis

In a study focusing on the identification of unregulated drugs, a compound closely related to Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, identified as the azepane isomer of AM-2233, was isolated and characterized using various spectroscopic methods. This research highlights the importance of molecular identification techniques in forensic toxicology for detecting designer drugs in commercial products (Nakajima et al., 2012).

Organic Synthesis and Chemical Reactions

The synthesis of azepine compounds, including those structurally related to this compound, involves complex organic reactions. For instance, the thermolysis of aryl azides has been employed to produce various azepine derivatives, showcasing the diverse synthetic routes and the potential for creating novel organic compounds with unique properties (Ohba et al., 1986).

Luminescence and Material Science

A donor-acceptor molecule related to this compound exhibited unique luminescent properties, such as delayed fluorescence and room-temperature phosphorescence. This demonstrates the potential application of such compounds in material science, particularly in the development of organic luminescent materials (Wen et al., 2021).

Novel Molecular Structures and Reactions

Research into the multicomponent reactions involving amino acids and azepine derivatives has led to the discovery of unprecedented molecular structures. Such studies contribute to the understanding of complex organic reaction mechanisms and the synthesis of novel compounds with potentially valuable chemical properties (Yang et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, also known as 1-(1,5-diphenyl-1H-pyrazole-4-carbonyl)azepane, is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is a part of the mitochondrial ribonuclease P .

Mode of Action

This interaction could potentially alter the function of the enzyme, affecting the biochemical pathways it is involved in .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial tRNA maturation pathway

Propiedades

IUPAC Name |

azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)20-17-23-25(19-13-7-4-8-14-19)21(20)18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKUFLUKAZECPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)

![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)

![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)

![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)